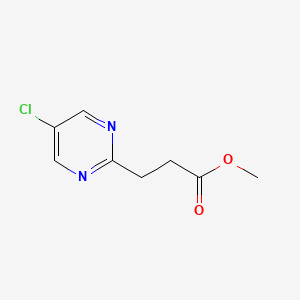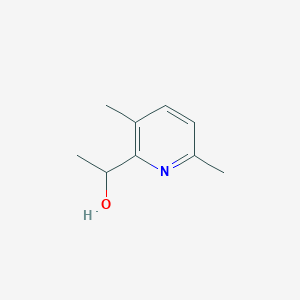
1-(3,6-Dimethylpyridin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dimethylpyridin-2-yl)ethanol is an organic compound characterized by a pyridine ring substituted with two methyl groups at positions 3 and 6, and an ethanol group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethylpyridin-2-yl)ethanol typically involves the alkylation of 3,6-dimethylpyridine with an appropriate ethylating agent under controlled conditions. One common method is the reaction of 3,6-dimethylpyridine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the corresponding pyridine derivative in the presence of a suitable catalyst, such as palladium on carbon, can also be employed. This method offers the advantage of milder reaction conditions and higher selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,6-Dimethylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products:
Oxidation: 1-(3,6-Dimethylpyridin-2-yl)ethanone.
Reduction: 1-(3,6-Dimethylpyridin-2-yl)ethane.
Substitution: 1-(3,6-Dimethylpyridin-2-yl)ethyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dimethylpyridin-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-(3,6-Dimethylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The ethanol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethylpyridin-2-yl)ethanol: Similar structure but with methyl groups at positions 3 and 5.
1-(4,6-Dimethylpyridin-2-yl)ethanol: Methyl groups at positions 4 and 6.
1-(3,6-Dimethylpyridin-2-yl)ethanone: The ketone analog of 1-(3,6-Dimethylpyridin-2-yl)ethanol
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of the ethanol group enhances its solubility and potential for hydrogen bonding, making it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(3,6-dimethylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-6-4-5-7(2)10-9(6)8(3)11/h4-5,8,11H,1-3H3 |
InChI-Schlüssel |
KSFCJKMNFNCEPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


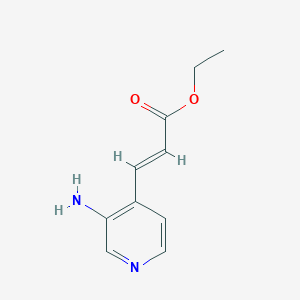
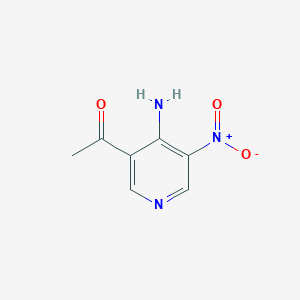
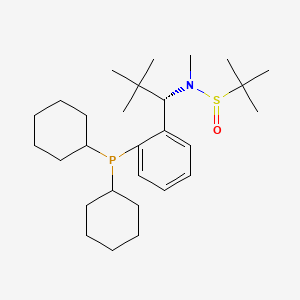
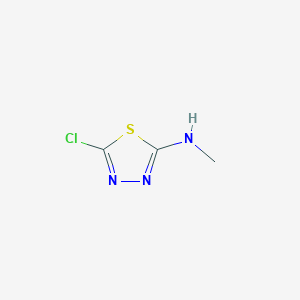
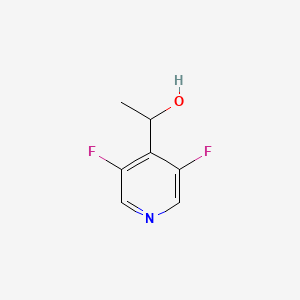
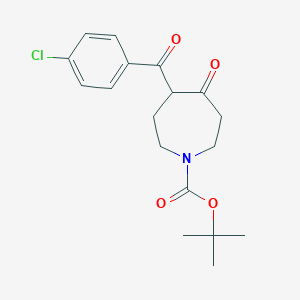
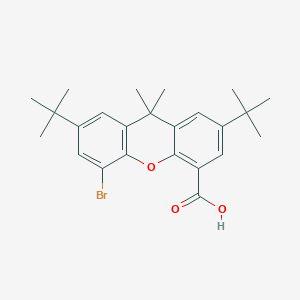
![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)
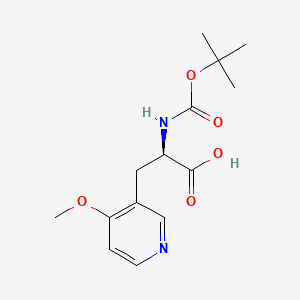
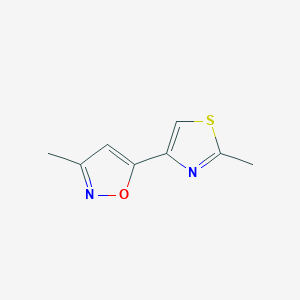
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)

